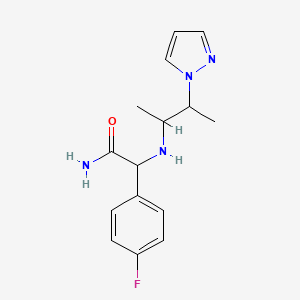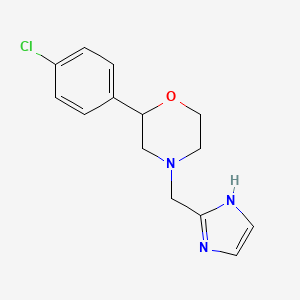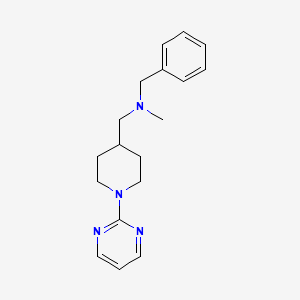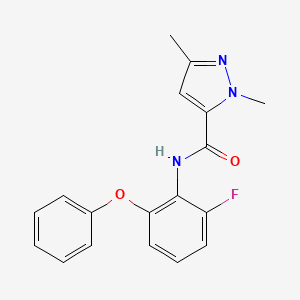![molecular formula C11H14BrFIN3 B7573789 2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as BFCG1 and belongs to the class of guanidine derivatives.
Mecanismo De Acción
The exact mechanism of action of BFCG1 is not fully understood, but it is believed to act on various ion channels and receptors in the nervous system. BFCG1 has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. It has also been found to inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
BFCG1 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the frequency and duration of seizures in epileptic rats and mice. BFCG1 has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. Additionally, BFCG1 has been found to have a neuroprotective effect in models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFCG1 in lab experiments is its potential therapeutic applications in various diseases. BFCG1 has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in developing new treatments for these conditions. However, one limitation of using BFCG1 is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on BFCG1. One area of interest is its potential therapeutic applications in cancer. BFCG1 has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. BFCG1 has been shown to have a neuroprotective effect in animal models, and further studies are needed to determine its clinical potential. Additionally, further studies are needed to investigate the mechanism of action of BFCG1 and its effects on ion channels and receptors in the nervous system.
Métodos De Síntesis
The synthesis of BFCG1 involves the reaction of 2-bromo-5-fluorobenzylamine with cyclopropylguanidine in the presence of a reducing agent. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of BFCG1. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
BFCG1 has been studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neuropathic pain. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. BFCG1 has also been investigated for its ability to modulate ion channels and receptors in the nervous system, which may contribute to its pharmacological effects.
Propiedades
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3.HI/c12-10-4-1-8(13)5-7(10)6-15-11(14)16-9-2-3-9;/h1,4-5,9H,2-3,6H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQRKSNFRTHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=C(C=CC(=C2)F)Br)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)